molecular formula C24H21N3O3 B2947775 N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941907-27-3

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Número de catálogo B2947775
Número CAS: 941907-27-3
Peso molecular: 399.45
Clave InChI: GQISNNRJYQWRQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as E-3810, is a novel small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2010 by a team of scientists at Eisai Research Institute in Japan.

Mecanismo De Acción

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is involved in cell signaling pathways that promote tumor growth and metastasis. By blocking FAK activity, N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide prevents the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on normal tissues. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its specificity for FAK, which makes it a potentially more effective and targeted treatment than other drugs that have broader activity. However, its effectiveness may be limited by the development of drug resistance, which is a common problem with many cancer treatments.

Direcciones Futuras

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of combination therapies that can enhance its effectiveness and overcome drug resistance. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. Finally, there is interest in exploring the potential of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in other disease areas, such as fibrosis and inflammation.

Métodos De Síntesis

The synthesis of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl 2-chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 2-aminobenzophenone to form the quinazoline ring system. The final step involves the introduction of the acetamide group through reaction with acetic anhydride.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to be effective in a variety of cancer types, including breast, lung, colon, and pancreatic cancer.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-30-19-14-12-18(13-15-19)25-22(28)16-27-21-11-7-6-10-20(21)23(26-24(27)29)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQISNNRJYQWRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.